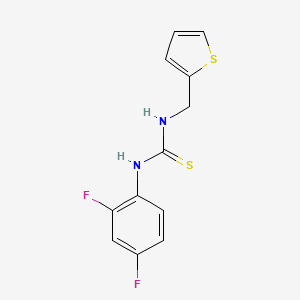

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

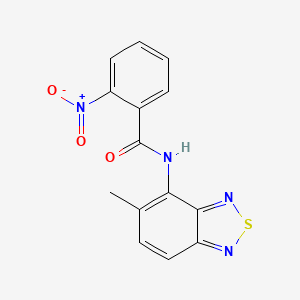

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DFT, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of thioureas and is known for its ability to inhibit the activity of certain enzymes.

Aplicaciones Científicas De Investigación

Environmental and Biological Sensor Applications

Thioureas and their derivatives, including compounds like N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea, have been extensively studied for their applications in environmental and biological sensing. These compounds are known for their ability to establish inter- and intramolecular hydrogen bonding due to their nucleophilic S- and N- atoms. This makes them excellent chemosensors for detecting various environmental pollutants and biological analytes. Recent advances highlight their use in highly sensitive and selective fluorimetric and colorimetric chemosensors for detecting anions and neutral analytes such as CN-, AcO-, F-, ClO-, citrate ions, ATP, DCP, and Amlodipine in diverse samples from biological, environmental, and agricultural domains. This indicates the potential of thiourea derivatives in developing organic fluorescent and colorimetric sensors for a broad spectrum of applications (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with selected metals like Cu, Ag, and Au showcases their significant role in biological and medicinal applications. These derivatives, by coordinating with suitable metal ions, exhibit enhanced activities in pharmaceutical chemistry. Their versatility extends to analytical chemistry as chemosensors, useful for detecting anions and cations in environmental and biological samples. This dual role underscores the importance of thiourea derivatives in advancing both medicinal chemistry and environmental monitoring (Ezzat Khan et al., 2020).

Gold Leaching Applications

In the field of mineral processing and extractive metallurgy, thiourea has been explored as an alternative to cyanide for gold extraction from various mineral resources. Research has focused on optimizing the conditions under which thiourea can effectively leach gold, considering factors like the presence of oxidants and the control of solution pH. Although some limitations exist, such as the stability of thiourea under leaching conditions, its potential for overcoming the environmental and safety concerns associated with cyanide use makes it a subject of ongoing interest (Jinshan Li & Jan D. Miller, 2006).

Pharmaceutical Applications

The structural diversity and substitution patterns of nitrogen heterocycles, including thiourea derivatives, play a significant role in the pharmaceutical industry. A large percentage of FDA-approved drugs contain nitrogen heterocycles due to their effectiveness in various therapeutic applications. Thiourea derivatives, being part of this class, contribute to the medicinal properties of drugs, including antimicrobial, antiviral, and anti-inflammatory activities. Their capacity to be modified for enhanced biological activity makes them valuable in drug development (Edon Vitaku et al., 2014).

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURZLBPIPBVNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)